molecular formula C25H20N4O5S3 B2776706 ethyl 2-[(2Z)-6-sulfamoyl-2-{[2-(thiophen-2-yl)quinoline-4-carbonyl]imino}-2,3-dihydro-1,3-benzothiazol-3-yl]acetate CAS No. 1164551-43-2

ethyl 2-[(2Z)-6-sulfamoyl-2-{[2-(thiophen-2-yl)quinoline-4-carbonyl]imino}-2,3-dihydro-1,3-benzothiazol-3-yl]acetate

Cat. No.: B2776706
CAS No.: 1164551-43-2
M. Wt: 552.64
InChI Key: LAXBHBKEMGSTHW-FVDSYPCUSA-N
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Description

Ethyl 2-[(2Z)-6-sulfamoyl-2-{[2-(thiophen-2-yl)quinoline-4-carbonyl]imino}-2,3-dihydro-1,3-benzothiazol-3-yl]acetate is a complex organic compound that features a variety of functional groups, including sulfamoyl, quinoline, and benzothiazole moieties

Scientific Research Applications

Ethyl 2-[(2Z)-6-sulfamoyl-2-{[2-(thiophen-2-yl)quinoline-4-carbonyl]imino}-2,3-dihydro-1,3-benzothiazol-3-yl]acetate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[(2Z)-6-sulfamoyl-2-{[2-(thiophen-2-yl)quinoline-4-carbonyl]imino}-2,3-dihydro-1,3-benzothiazol-3-yl]acetate typically involves multi-step organic reactions. The process begins with the preparation of the quinoline and benzothiazole intermediates, which are then coupled under specific conditions to form the final product. Common reagents used in these reactions include ethyl acetate, thiophene, and various catalysts to facilitate the coupling reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions would be optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(2Z)-6-sulfamoyl-2-{[2-(thiophen-2-yl)quinoline-4-carbonyl]imino}-2,3-dihydro-1,3-benzothiazol-3-yl]acetate can undergo various chemical reactions, including:

    Oxidation: The sulfamoyl group can be oxidized to form sulfonic acids.

    Reduction: The quinoline moiety can be reduced under specific conditions to form dihydroquinoline derivatives.

    Substitution: The benzothiazole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfamoyl group would yield sulfonic acids, while reduction of the quinoline moiety would produce dihydroquinoline derivatives.

Mechanism of Action

The mechanism of action of ethyl 2-[(2Z)-6-sulfamoyl-2-{[2-(thiophen-2-yl)quinoline-4-carbonyl]imino}-2,3-dihydro-1,3-benzothiazol-3-yl]acetate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 2-[(2Z)-6-sulfamoyl-2-{[2-(thiophen-2-yl)quinoline-4-carbonyl]imino}-2,3-dihydro-1,3-benzothiazol-3-yl]acetate can be compared to other compounds with similar structures, such as:

    Quinoline derivatives: Known for their antimicrobial and anticancer properties.

    Benzothiazole derivatives: Studied for their potential as enzyme inhibitors and fluorescent probes.

    Thiophene derivatives: Investigated for their electronic properties and use in organic semiconductors.

The uniqueness of this compound lies in its combination of these functional groups, which may confer unique biological and chemical properties not found in other similar compounds.

Properties

IUPAC Name

ethyl 2-[6-sulfamoyl-2-(2-thiophen-2-ylquinoline-4-carbonyl)imino-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N4O5S3/c1-2-34-23(30)14-29-20-10-9-15(37(26,32)33)12-22(20)36-25(29)28-24(31)17-13-19(21-8-5-11-35-21)27-18-7-4-3-6-16(17)18/h3-13H,2,14H2,1H3,(H2,26,32,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAXBHBKEMGSTHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N4O5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

552.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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